3-Thiophenecarboxaldehyde, 4-ethyl- (9CI)

Descripción general

Descripción

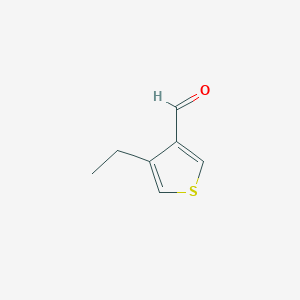

3-Thiophenecarboxaldehyde, 4-ethyl- (9CI) is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by an ethyl group at the 4-position and a formyl group at the 3-position of the thiophene ring. It is used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiophenecarboxaldehyde, 4-ethyl- (9CI) can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where thiophene is treated with ethyl formate and phosphorus oxychloride to introduce the formyl group at the 3-position. Another method involves the Friedel-Crafts acylation of thiophene with ethyl chloroformate, followed by oxidation to form the aldehyde group.

Industrial Production Methods: Industrial production of 3-Thiophenecarboxaldehyde, 4-ethyl- (9CI) typically involves large-scale Vilsmeier-Haack reactions due to their efficiency and high yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the product.

Análisis De Reacciones Químicas

Types of Reactions: 3-Thiophenecarboxaldehyde, 4-ethyl- (9CI) undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur at the 2- and 5-positions of the thiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.

Major Products Formed:

Oxidation: 4-Ethylthiophene-3-carboxylic acid.

Reduction: 4-Ethylthiophene-3-methanol.

Substitution: Various halogenated thiophene derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Pharmaceutical Intermediates

3-Thiophenecarboxaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is primarily utilized in the development of:

- Antibacterial Agents : The compound has been employed in synthesizing amine antibacterial drugs effective against infections caused by bacteria such as Staphylococcus, Streptococcus, and Pneumococcus .

- Anti-inflammatory Drugs : It plays a role in the synthesis of anti-inflammatory agents that target specific inflammatory pathways in the body .

2. Synthesis of Thiophene Derivatives

The compound is instrumental in generating a series of thiophene derivatives, which are vital for drug development. Notably, it has been used to synthesize:

- 4-substituted 2-thiophenesulfonamides : These compounds exhibit significant inhibitory activity against carbonic anhydrase II, making them potential candidates for treating conditions like glaucoma and edema .

- Acetal and Ketal Derivatives : These derivatives are synthesized from 3-thiophenecarboxaldehyde and are explored for their biological activities .

Material Science Applications

1. Organic Electronics

Due to its unique electronic properties, 3-thiophenecarboxaldehyde is being investigated for applications in organic electronics, particularly in the development of organic semiconductors and photovoltaic devices. The thiophene ring system is known for its ability to facilitate charge transport, making it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells.

Case Study 1: Antitumor Activity

Research has indicated that derivatives synthesized from 3-thiophenecarboxaldehyde exhibit potent antitumor activity. For instance, compounds derived from this aldehyde have shown significant growth inhibition against ovarian cancer cell lines (IGROV1), with percentages reaching up to 88% at certain concentrations . This highlights the potential of thiophene derivatives in cancer therapeutics.

Case Study 2: Inhibition of Carbonic Anhydrase

A series of experiments demonstrated that 4-substituted 2-thiophenesulfonamides derived from 3-thiophenecarboxaldehyde inhibit carbonic anhydrase II at concentrations below 10 nM. This suggests that these compounds could be developed into effective therapeutic agents for conditions requiring carbonic anhydrase modulation .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 3-Thiophenecarboxaldehyde, 4-ethyl- (9CI) depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The formyl group can undergo nucleophilic addition reactions, which are crucial in many biochemical pathways. The thiophene ring can also participate in π-π interactions, influencing the compound’s binding affinity to molecular targets.

Comparación Con Compuestos Similares

Thiophene-2-carboxaldehyde: Similar structure but with the formyl group at the 2-position.

4-Methylthiophene-3-carboxaldehyde: Similar structure but with a methyl group instead of an ethyl group.

3-Ethylthiophene: Lacks the formyl group, making it less reactive in certain chemical reactions.

Uniqueness: 3-Thiophenecarboxaldehyde, 4-ethyl- (9CI) is unique due to the presence of both the ethyl and formyl groups, which confer specific reactivity and properties. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis.

Actividad Biológica

3-Thiophenecarboxaldehyde, 4-ethyl- (9CI), also known as 3-formylthiophene, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, and potential applications, supported by research findings and data tables.

- Chemical Formula : CHOS

- Molecular Weight : 112.150 g/mol

- CAS Registry Number : 498-62-4

3-Thiophenecarboxaldehyde features a thiophene ring substituted with a formyl group at the 3-position, which contributes to its reactivity and biological properties.

Antimicrobial Activity

Research has indicated that derivatives of thiophene compounds exhibit significant antimicrobial properties. For instance, studies on various thiophene-based compounds have shown activity against common pathogens:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Thiophenecarboxaldehyde | Staphylococcus aureus | 3.90 μg/mL |

| 3-Thiophenecarboxaldehyde | Candida albicans | 7.80 μg/mL |

| 3-Thiophenecarboxaldehyde | Escherichia coli | No significant activity |

The compound demonstrated notable effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA), highlighting its potential as an antimicrobial agent in clinical settings .

Enzyme Inhibition

In addition to its antimicrobial properties, 3-thiophenecarboxaldehyde has been studied for its ability to inhibit carbonic anhydrase II, an enzyme that plays a crucial role in various physiological processes. In vitro studies have shown that certain derivatives can inhibit this enzyme at concentrations lower than 10 nM . This inhibition may have implications for developing treatments for conditions like glaucoma and epilepsy.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3-thiophenecarboxaldehyde typically involves the formylation of thiophene derivatives using various reagents. The structure-activity relationship analysis of related compounds has revealed that modifications to the thiophene ring and substituents can significantly affect biological activity.

For example, the introduction of electron-withdrawing groups enhances antimicrobial potency, while steric factors play a role in enzyme inhibition .

Case Studies

- Antimicrobial Efficacy : A study evaluated several thiophene derivatives against Staphylococcus aureus and Candida albicans. The results indicated that modifications to the thiophene structure improved antimicrobial activity, particularly in derivatives containing additional functional groups .

- Carbonic Anhydrase Inhibition : Another investigation focused on the inhibition of carbonic anhydrase II by thiophene derivatives synthesized from 3-thiophenecarboxaldehyde. The study reported IC values indicating strong inhibitory effects, suggesting potential therapeutic applications .

Propiedades

IUPAC Name |

4-ethylthiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-2-6-4-9-5-7(6)3-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKLUYQYWJBWEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CSC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.